molecular formula C8H8O3S B13250237 3-Methoxy-4-sulfanylbenzoic acid

3-Methoxy-4-sulfanylbenzoic acid

Cat. No.: B13250237
M. Wt: 184.21 g/mol
InChI Key: ZTGIGNLFWAIHRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-4-sulfanylbenzoic acid is an organic compound with the molecular formula C8H8O3S It is characterized by the presence of a methoxy group (-OCH3) and a sulfanyl group (-SH) attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-4-sulfanylbenzoic acid can be achieved through several methods. One common approach involves the use of readily available starting materials such as 4-methyl-3-nitrobenzenesulfonic acid and 2-methyl-5-nitrophenol. These compounds undergo a series of reactions, including nitration, reduction, and substitution, to yield the target compound .

Industrial Production Methods: Industrial production of this compound typically involves optimized synthetic routes to maximize yield and efficiency. The process-oriented synthesis starting from 2-methyl-5-nitrophenol is particularly favored due to its higher yield and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-4-sulfanylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present in intermediates) can be reduced to an amine.

    Substitution: The methoxy and sulfanyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzoic acid derivatives .

Scientific Research Applications

3-Methoxy-4-sulfanylbenzoic acid has diverse applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

  • 2-Methoxy-4-(methylsulfanyl)benzoic acid
  • 3-Sulfanylbenzoic acid

Comparison: 3-Methoxy-4-sulfanylbenzoic acid is unique due to the presence of both methoxy and sulfanyl groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications in research and industry .

Properties

Molecular Formula

C8H8O3S

Molecular Weight

184.21 g/mol

IUPAC Name

3-methoxy-4-sulfanylbenzoic acid

InChI

InChI=1S/C8H8O3S/c1-11-6-4-5(8(9)10)2-3-7(6)12/h2-4,12H,1H3,(H,9,10)

InChI Key

ZTGIGNLFWAIHRN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.